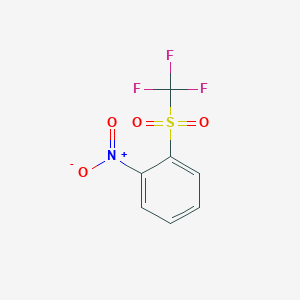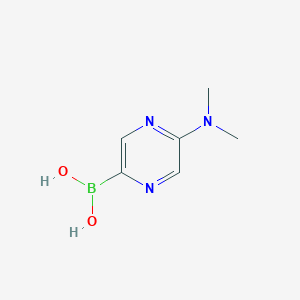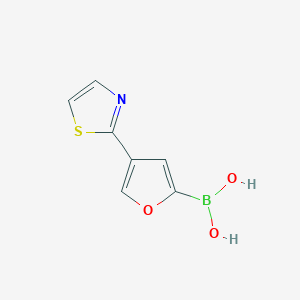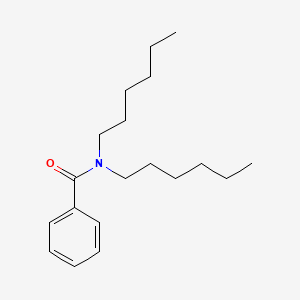
2-(Trifluoromethylsulfonyl)nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Trifluoromethylsulfonyl)nitrobenzene, commonly referred to as 2-TFSN, is a chemical compound with a wide range of applications in scientific research. It is a colorless, crystalline solid with a melting point of 81-82 °C and is soluble in most organic solvents. 2-TFSN has been used in the synthesis of various compounds, including drugs, pesticides, and other chemicals. In addition, it has been used as a catalyst for various reactions, as a reagent for the detection of various compounds, and as an inhibitor of various enzymes.
Wissenschaftliche Forschungsanwendungen
2-TFSN has been used in a variety of scientific research applications. It has been used as a reagent for the detection of various compounds, including proteins and nucleic acids. In addition, it has been used as a catalyst for various reactions, including the synthesis of organic compounds and the preparation of organic polymers. Furthermore, it has been used as an inhibitor of various enzymes, including proteases and phosphatases.
Wirkmechanismus
The mechanism of action of 2-TFSN is not completely understood. However, it is believed that it acts as a catalyst for various reactions by forming a complex with the substrate, which then undergoes a reaction. This is due to the presence of the trifluoromethylsulfonyl group, which is capable of forming a strong bond with the substrate.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-TFSN are not well understood. However, it is believed that 2-TFSN may act as an inhibitor of various enzymes, including proteases and phosphatases. In addition, it may act as a catalyst for various reactions, including the synthesis of organic compounds and the preparation of organic polymers.
Vorteile Und Einschränkungen Für Laborexperimente
2-TFSN has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is soluble in most organic solvents. In addition, it is not toxic, making it safe to handle in the laboratory. However, it is important to note that 2-TFSN is a strong oxidizing agent, and care should be taken to avoid contact with combustible materials.
Zukünftige Richtungen
Given the wide range of applications of 2-TFSN, there are numerous potential future directions for research. These include the development of new synthesis methods, the exploration of its potential as a catalyst for other reactions, and the investigation of its potential as an inhibitor of various enzymes. In addition, further research is needed to understand the biochemical and physiological effects of 2-TFSN, as well as to explore its potential as a drug or pesticide.
Synthesemethoden
2-TFSN can be synthesized by reacting trifluoromethanesulfonyl chloride with nitrobenzene in an organic solvent such as dichloromethane. The reaction is usually carried out at room temperature and requires a catalyst such as pyridine. The product is then purified by recrystallization.
Eigenschaften
IUPAC Name |
1-nitro-2-(trifluoromethylsulfonyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO4S/c8-7(9,10)16(14,15)6-4-2-1-3-5(6)11(12)13/h1-4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEBPUJYVEYARGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Nitro-2-(trifluoromethylsulfonyl)benzene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy)]benzaldehyde; 98%](/img/structure/B6342501.png)

![3,3-Dimethyl-3-[3'-(trifluoromethyl)phenylthio]acetone; 98%](/img/structure/B6342520.png)